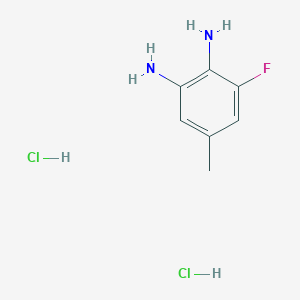

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride

説明

BenchChem offers high-quality 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H11Cl2FN2 |

|---|---|

分子量 |

213.08 g/mol |

IUPAC名 |

3-fluoro-5-methylbenzene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,9-10H2,1H3;2*1H |

InChIキー |

LEHISWJANWWOKE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)F)N)N.Cl.Cl |

製品の起源 |

United States |

Molecular Architecture and Synthetic Utility of 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride

Executive Summary

In the landscape of modern drug discovery, substituted phenylenediamines serve as privileged building blocks for synthesizing bioactive heterocycles, including benzimidazoles, quinoxalines, and benzotriazoles. 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride (CAS: 2503202-24-0) is a highly specialized, bifunctional precursor. The strategic placement of a fluorine atom and a methyl group on the aromatic ring imparts unique stereoelectronic properties that enhance both the metabolic stability and the target-binding affinity of downstream drug candidates.

This technical guide deconstructs the structural rationale behind this molecule, details a self-validating protocol for its conversion into a functionalized benzotriazole core, and explores its critical role in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) modulators[1].

Stereoelectronic Architecture & Physicochemical Profile

Structural Rationale

The core of this molecule is a 1,2-diamine (ortho-diamine) benzene ring, which is the fundamental prerequisite for condensation reactions leading to fused bicyclic systems.

-

The 3-Fluoro Substitution: Fluorine is highly electronegative but small in van der Waals radius. Its inclusion at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent C2-amine. In drug design, this fluorine atom often blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) at that specific aromatic position and modulates the lipophilicity of the final scaffold.

-

The 5-Methyl Substitution: The methyl group provides a mild electron-donating effect (+I) and adds steric bulk. This enhances the overall lipophilicity (LogP) of the molecule, which is crucial for the cellular permeability of downstream drug candidates.

-

The Dihydrochloride Salt Form: Free-base electron-rich anilines are notoriously prone to rapid air oxidation, turning dark and degrading over time. Formulating this precursor as a dihydrochloride salt protonates both amino groups, rendering the molecule highly stable against ambient oxidation while significantly improving its solubility in polar protic solvents (e.g., water, methanol) used in subsequent synthetic steps.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of the precursor to guide stoichiometric calculations and analytical validation[2].

| Parameter | Value / Description |

| Chemical Name | 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride |

| CAS Registry Number | 2503202-24-0 |

| Molecular Formula | C₇H₉FN₂ · 2HCl (or C₇H₁₁Cl₂FN₂) |

| Molecular Weight | 213.08 g/mol |

| Free Base Exact Mass | 140.07 g/mol |

| Free Base [M+H]⁺ (ESI) | m/z 141.1 |

| Physical State | Solid (typically off-white to brown powder) |

| Primary Application | Precursor for fused nitrogen heterocycles |

Synthetic Utility: Constructing the Benzotriazole Core

One of the most valuable applications of 3-fluoro-5-methylbenzene-1,2-diamine is its conversion into 7-fluoro-5-methyl-1H-benzo[d][1,2,3]triazole. This heterocyclic core is frequently utilized in the synthesis of NAMPT modulators[1].

Experimental Protocol: Diazotization and Cyclization

The following step-by-step methodology outlines the synthesis of the benzotriazole core. As a self-validating system, each step includes specific causality and in-process controls (IPCs) to ensure scientific integrity.

Step 1: Substrate Dissolution

-

Action: Suspend 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride (1.0 eq) in a mixture of glacial acetic acid (AcOH) and water (approx. 2:1 v/v).

-

Causality: AcOH provides the necessary acidic environment to generate nitrous acid (HONO) in situ from sodium nitrite, while the aqueous component ensures the complete dissolution of the dihydrochloride salt and the inorganic reagents[1].

-

Validation (IPC): Visual confirmation of a homogenous solution.

Step 2: Thermal Control

-

Action: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The primary amine will be converted into a diazonium salt intermediate. Diazonium species are highly unstable and will violently decompose (releasing N₂ gas) if the thermal energy exceeds the activation barrier for decomposition.

-

Validation (IPC): Internal temperature probe must read ≤ 2 °C before proceeding.

Step 3: Diazotization

-

Action: Add an aqueous solution of Sodium Nitrite (NaNO₂, 1.2 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition prevents localized exothermic spikes. The NaNO₂ reacts with the acid to form the nitrosonium ion (NO⁺), which electrophilically attacks the less sterically hindered/more nucleophilic amine to form the diazonium intermediate.

-

Validation (IPC): Spot the reaction mixture on starch-iodide paper. An immediate blue/black color confirms a slight excess of nitrous acid, validating the complete consumption of the starting diamine.

Step 4: Intramolecular Cyclization

-

Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Causality: The adjacent (ortho) primary amine acts as an internal nucleophile, attacking the electrophilic diazonium nitrogen. This intramolecular cyclization forms the highly stable, aromatic 1,2,3-triazole ring.

-

Validation (IPC): LC-MS analysis of an aliquot must show the disappearance of the starting material (m/z 141) and the appearance of the product peak at m/z 152 [M+H]⁺.

Step 5: Quench and Extraction

-

Action: Dilute with water and neutralize the solution by slowly adding saturated aqueous Na₂CO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

-

Causality: Neutralization deprotonates the triazole (pKa ~8.2) and quenches residual acid, driving the neutral organic product into the EtOAc phase. Brine washing removes residual water and water-soluble impurities.

-

Validation (IPC): Aqueous phase pH must test between 7.5–8.5 (via pH strips) prior to extraction to ensure maximum recovery.

Synthetic Workflow Visualization

Caption: Synthetic workflow from 3-Fluoro-5-methylbenzene-1,2-diamine to a NAMPT modulator candidate.

Application Context: NAMPT Modulation and NAD⁺ Salvage

Derivatives synthesized from 3-fluoro-5-methylbenzene-1,2-diamine are heavily investigated as small-molecule modulators (both activators and inhibitors) of Nicotinamide Phosphoribosyltransferase (NAMPT) [1].

The Role of NAMPT in Cellular Metabolism

NAMPT is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway[3]. NAD⁺ (Nicotinamide Adenine Dinucleotide) is a vital coenzyme mediating cellular redox reactions and serves as an obligatory substrate for NAD⁺-consuming enzymes like Sirtuins (SIRT1) and Poly(ADP-ribose) polymerases (PARPs)[4][5].

-

In Oncology: Cancer cells exhibit a high turnover of NAD⁺ to sustain rapid proliferation and DNA repair. Inhibiting NAMPT (e.g., via compounds like FK866) depletes intracellular NAD⁺, leading to ATP depletion and selective apoptosis in tumor cells[5][6].

-

In Aging and Inflammation: Conversely, NAMPT activators are sought after to boost NAD⁺ levels, which naturally decline with age. Elevating NAD⁺ restores mitochondrial function, activates SIRT1 (delaying cellular senescence), and modulates macrophage polarization (driving them toward an anti-inflammatory M2 phenotype)[4][7].

NAMPT Signaling Pathway Visualization

Caption: The NAD+ Salvage Pathway highlighting NAMPT as the rate-limiting enzymatic step.

Conclusion

3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is far more than a simple chemical reagent; it is a rationally designed scaffold that balances reactivity, stability, and stereoelectronic influence. By understanding the causality behind its handling and its synthetic trajectory into functionalized benzotriazoles, researchers can effectively leverage this precursor to develop highly targeted therapeutics within the NAMPT/NAD⁺ metabolic axis.

References

- Google Patents (WO2024061340A1).Nampt modulators, preparations, and uses thereof.

-

GSHWORLD. How Nicotinamide Controls Skin Aging: The Key Role of NAD/NADH and NMN. Retrieved from: [Link]

-

Frontiers in Immunology. Inhibiting Nampt Signaling Promotes M2 Macrophage Polarization to Enhance Bone Regeneration in Periodontitis. Retrieved from:[Link]

-

MDPI. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Retrieved from:[Link]

-

National Institutes of Health (PMC). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Retrieved from:[Link]

-

National Institutes of Health (PMC). Review of various NAMPT inhibitors for the treatment of cancer. Retrieved from:[Link]

Sources

- 1. WO2024061340A1 - Nampt modulators, preparations, and uses thereof - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsh-world.com [gsh-world.com]

- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth [mdpi.com]

- 7. Frontiers | Inhibiting Nampt Signaling Promotes M2 Macrophage Polarization to Enhance Bone Regeneration in Periodontitis [frontiersin.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy for the structural elucidation of this fluorinated aromatic diamine.

Introduction: The Crucial Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the pharmaceutical industry for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is indispensable for confirming the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates. For a molecule such as 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride, a substituted aromatic compound, NMR is critical for verifying the specific substitution pattern on the benzene ring.

The presence of a fluorine atom introduces an additional layer of complexity and informational richness to the NMR spectra. The ¹⁹F nucleus is NMR-active (spin ½, 100% natural abundance) and its large chemical shift dispersion and coupling interactions with both ¹H and ¹³C nuclei provide valuable structural insights.[1][2][3] This guide will explore the expected ¹H and ¹³C NMR spectra of the title compound, detailing the influence of the various substituents on the chemical shifts and coupling constants.

Molecular Structure and Predicted NMR Resonances

The structure of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride presents a unique set of substituents on the benzene ring: two adjacent amino groups (protonated as -NH₃⁺ in the dihydrochloride salt), a fluorine atom, and a methyl group. The electronic effects (inductive and resonance) of these groups, along with steric interactions, will dictate the chemical shifts of the aromatic protons and carbons.

Caption: Numbering of the benzene ring in 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride.

Predicted ¹H NMR Spectral Data

The protonation of the amino groups to ammonium (-NH₃⁺) in the dihydrochloride salt will have a significant deshielding effect on the aromatic ring due to the strong electron-withdrawing nature of the positively charged nitrogen atoms.[4][5]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-7 Hz | Located between the electron-withdrawing F and electron-donating CH₃ groups. Coupled to H6 and the F atom. |

| H6 | 6.8 - 7.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz | Ortho to the electron-donating CH₃ group and meta to the F atom. Coupled to H4 and weakly to the F atom. |

| CH₃ | 2.2 - 2.5 | Singlet (s) | - | The methyl protons will appear as a singlet as there are no adjacent protons to couple with. |

| NH₃⁺ | 8.0 - 9.0 | Broad singlet (br s) | - | The protons on the ammonium groups will be broad due to quadrupolar relaxation and exchange with the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the six aromatic carbons, as well as the methyl carbon. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)).[6][7] Carbons at two, three, and four bonds away will show smaller couplings.[8]

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) | Rationale |

| C1 | 135 - 140 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz | Attached to an ammonium group and meta to the fluorine atom. |

| C2 | 130 - 135 | Doublet (d) | ⁴J(C-F) ≈ 2-5 Hz | Attached to an ammonium group and para to the fluorine atom. |

| C3 | 158 - 163 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz | Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant. |

| C4 | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | Ortho to the fluorine atom, showing a significant two-bond C-F coupling. |

| C5 | 140 - 145 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz | Attached to the methyl group and meta to the fluorine atom. |

| C6 | 120 - 125 | Doublet (d) | ⁴J(C-F) ≈ 2-5 Hz | Para to the fluorine atom. |

| CH₃ | 18 - 22 | Singlet (s) or very small quartet (q) | - | The methyl carbon will likely appear as a singlet, though very weak long-range coupling to the fluorine may be observed. |

Experimental Protocol for NMR Analysis

A standardized and robust protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this dihydrochloride salt due to its high polarity and ability to dissolve ionic compounds. It also has a high boiling point, which is advantageous for variable temperature studies if required.

-

Concentration : Prepare a solution of approximately 10-20 mg of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also use the residual solvent peak for referencing.

-

Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic proton signals and their couplings.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Two-Dimensional (2D) NMR : To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as:

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

-

Data Processing and Interpretation Workflow

Caption: A streamlined workflow for NMR data processing and structural elucidation.

A systematic approach to data analysis is crucial for accurate structure confirmation. The workflow begins with the processing of the 1D spectra, followed by the analysis of 2D correlation spectra to build up the molecular framework and unambiguously assign all resonances.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride are predicted to provide a wealth of information for its structural confirmation. The characteristic chemical shifts and, most notably, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns serve as definitive spectroscopic signatures for this molecule. By following the detailed experimental protocol and data analysis workflow outlined in this guide, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate.

References

-

Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8024-8033. [Link][1][3]

- Jackson, G. E. (2013). NMR spectroscopy in inorganic chemistry. In Supramolecular Chemistry (pp. 1-26). Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Doddrell, D. M., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link][6]

- Ahmed, F. R., & Kartha, G. (1963). The crystal and molecular structure of p-phenylenediamine. Acta Crystallographica, 16(4), 291-297.

-

Kim, H. J., et al. (2001). 1H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules, 34(19), 6649-6656. [Link][4][5]

- Dalton, L. R., & Dalton, L. A. (2014). Spectroscopy and characterization of nanoparticles. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Jikei, M., et al. (1999). Synthesis and properties of hyperbranched aromatic polyamides from p-phenylenediamine and trimesic acid. Macromolecules, 32(8), 2671-2676.

- Olah, G. A., & Mo, Y. K. (1972). Stable carbocations. CXXXIX. The 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog. A comparative study by the ab initio/GIAO-CCSD(T) method. Journal of the American Chemical Society, 94(19), 6864-6865.

-

El-Shafei, A. A., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology, 35(10), 1881-1892. [Link][9]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][7]

-

Yamamoto, O., & Hayamizu, K. (1989). 13C-19F coupling constants in some trifluoromethyl-substituted compounds. Magnetic Resonance in Chemistry, 27(9), 874-878.[8]

-

Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin. [Link][10]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][11]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]

- 9. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride

Physicochemical Properties and Applications of 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride

Executive Summary

In the landscape of modern medicinal chemistry, functionalized ortho-phenylenediamines are indispensable building blocks for synthesizing heterocyclic pharmacophores such as benzimidazoles, benzotriazoles, and quinoxalines. 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride (CAS: 2503202-24-0) represents a highly specialized, electronically asymmetric intermediate[1][2].

While the free base form (CAS: 168966-55-0) is frequently cited in literature for the development of Nicotinamide Phosphoribosyltransferase (NAMPT) modulators[3] and Histamine H4 receptor ligands[4], it is notoriously susceptible to auto-oxidation. The dihydrochloride salt form resolves this critical instability, offering drug development professionals a robust, water-soluble, and shelf-stable reagent that ensures high-fidelity downstream cyclizations.

Structural & Electronic Profiling

The utility of 3-Fluoro-5-methylbenzene-1,2-diamine lies in its profound electronic asymmetry, which dictates its regioselectivity in nucleophilic attacks:

-

Inductive Withdrawing Effect (-I): The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, significantly lowering the pKa and nucleophilicity of the adjacent 2-amino group.

-

Inductive Donating Effect (+I): The methyl group at the 5-position donates electron density to the ring, enriching the 1-amino group.

-

Causality in Synthesis: Because the 1-amino group is far more nucleophilic than the 2-amino group, electrophiles (such as acyl chlorides or aldehydes) will preferentially attack the 1-position. This predictable regioselectivity is critical for synthesizing asymmetric benzimidazoles without generating complex, hard-to-separate isomeric mixtures.

Quantitative Physicochemical Data

All data represents the dihydrochloride salt unless otherwise specified.

| Property | Value / Description |

| Compound Name | 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride |

| CAS Registry Number | 2503202-24-0 (Salt)[2] / 168966-55-0 (Free Base)[1] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ (or C₇H₉FN₂ · 2HCl)[2] |

| Molecular Weight | 213.08 g/mol [2] |

| Appearance | Off-white to pale pink crystalline powder[5] |

| Solubility Profile | Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes/Ether |

| Electronic State | Bis-protonated diamine (prevents lone-pair oxidation) |

| Storage Conditions | 2-8°C, desiccated, under inert atmosphere (Ar/N₂)[1] |

Synthesis & Isolation Protocols

The preparation of the dihydrochloride salt requires a two-stage workflow: catalytic hydrogenation of a nitroaniline precursor followed by anhydrous salt formation[6][7].

Caption: Synthetic Workflow for 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride.

Protocol A: Catalytic Hydrogenation to Free Base

This step reduces the nitro group to an amine without defluorinating the aromatic ring.

-

Preparation: Dissolve 2-fluoro-4-methyl-6-nitroaniline (1.0 eq) in anhydrous Ethanol (approx. 10 mL/mmol)[6].

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an argon blanket to prevent catalytic ignition of solvent vapors[6][7].

-

Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Maintain a pressure of 50 psi (or use a double-balloon setup) and stir vigorously at room temperature for 4 hours[6][7].

-

Causality: Room temperature is strictly maintained. Elevated temperatures in the presence of Pd/C can lead to unwanted hydrodefluorination (loss of the fluorine atom).

-

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Ethanol.

-

Concentration: Concentrate the filtrate in vacuo to yield the free base as a lightly colored solid (often pinkish due to trace surface oxidation)[5].

Protocol B: Anhydrous Dihydrochloride Salt Formation

This step traps the diamine in a stable, oxidation-resistant state.

-

Solubilization: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether or tetrahydrofuran (THF) and cool to 0°C in an ice bath.

-

Protonation: Dropwise, add 4M HCl in dioxane (2.2 eq).

-

Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which would solubilize the resulting salt. The non-polar ether/THF forces the highly polar dihydrochloride salt to crash out of solution immediately.

-

-

Isolation: Stir for 30 minutes at 0°C, then collect the precipitated dihydrochloride salt via vacuum filtration. Wash with cold anhydrous ether and dry under high vacuum.

Downstream Applications & Reactivity

The primary utility of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is its role as a precursor for biologically active heterocycles. Prior to use in base-catalyzed or neutral cyclizations, the salt is typically neutralized in situ using a mild base (e.g., N,N-diisopropylethylamine or Triethylamine)[4].

Caption: Downstream Synthetic Pathways of 3-Fluoro-5-methylbenzene-1,2-diamine.

Key Therapeutic Applications

-

NAMPT Modulators (Benzotriazoles): By reacting the diamine with Sodium Nitrite (NaNO₂) in Acetic Acid (AcOH) and water at 0°C to room temperature, the compound undergoes diazotization and intramolecular cyclization to yield 7-fluoro-5-methyl-1H-benzo[d][1,2,3]triazole. This scaffold is a critical core in novel small-molecule activators of NAMPT, which are being researched for metabolic and age-related diseases[3].

-

Histamine H4 Receptor Ligands (Benzimidazoles): Condensation of the diamine with trichloromethylbenzimidazoles or activated carboxylic acids (using coupling agents like EDC/HOBt) yields substituted benzimidazoles. These compounds exhibit high affinity for Histamine H4 receptors, making them valuable targets for asthma and allergic rhinitis therapies[4].

-

Fluorescent Probes (Nitrobenzothiadiazoles/Quinoxalines): The diamine can be reacted with thionyl chloride to form functionalized benzothiadiazoles, or with 1,2-dicarbonyl compounds to form quinoxalines, which serve as embedded fluorescent probes in biological assays[5].

Handling, Stability, and Storage Causality

While the dihydrochloride salt is vastly superior to the free base in terms of stability, it introduces hygroscopicity . The chloride counterions readily coordinate with atmospheric moisture.

-

Storage: Must be stored at 2-8°C in tightly sealed, light-resistant containers.

-

Handling: Weighing should ideally be performed in a low-humidity environment. If the salt absorbs water, it can throw off stoichiometric calculations during sensitive coupling reactions and introduce water into moisture-sensitive steps (e.g., reactions involving thionyl chloride or CDI).

References

-

Sigma-Aldrich / MilliporeSigma. 3-fluoro-5-methylbenzene-1,2-diamine Product Page. Retrieved March 23, 2026.

-

BLD Pharm. 168966-55-0 | 3-Fluoro-5-methylbenzene-1,2-diamine. Retrieved March 23, 2026. 1

-

ChemScene. 2503202-24-0 | 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride. Retrieved March 23, 2026. 2

-

World Intellectual Property Organization (WIPO). WO2024061340A1 - Nampt modulators, preparations, and uses thereof. Google Patents. 3

-

United States Patent Application. US 2006/0111416 A1 - Histamine H4 Receptor Ligands. Googleapis. 4

-

Khdour, O. M., et al. Supporting Information: Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Amazon S3 Repository. 5

Sources

- 1. 168966-55-0|3-Fluoro-5-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2024061340A1 - Nampt modulators, preparations, and uses thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. WO2024061340A1 - Nampt modulators, preparations, and uses thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Crystal Structure Analysis of 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary

The structural characterization of pharmaceutical intermediates is a critical phase in drug development, dictating the downstream reactivity, formulation stability, and intellectual property landscape. 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride (CAS 2503202-24-0, MW: 213.08 g/mol )[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of fluorinated benzimidazoles and quinoxalines.

This whitepaper provides an in-depth, self-validating methodological guide to determining the absolute crystal structure of this compound using Single-Crystal X-ray Diffraction (SCXRD). By transitioning from the easily oxidized free base to the highly stable dihydrochloride salt, researchers can lock the molecular conformation and establish a robust supramolecular network, allowing for high-resolution crystallographic mapping.

Molecular Context & Crystallographic Rationale

The Causality of Salt Formation

The free base form of 1,2-diamines is notoriously susceptible to auto-oxidation in the presence of atmospheric oxygen and light, often degrading into dark, amorphous polymeric mixtures.

-

Why the Dihydrochloride Salt? Converting the free base to the dihydrochloride salt protonates both amine groups to form −NH3+ dications. This transformation serves a dual purpose: it completely halts oxidative degradation by removing the lone pairs responsible for radical initiation, and it introduces strong hydrogen-bond donors. The resulting ionic lattice is driven by robust N−H⋯Cl interactions, which drastically enhance crystallinity and thermal stability, making it the ideal candidate for precise SCXRD analysis.

The Causality of Cryogenic Analysis

-

Why 100 K? X-ray diffraction relies on the scattering of X-rays by electron clouds. Because hydrogen atoms possess only a single electron, their electron density is easily smeared by thermal vibrations at room temperature. Conducting the experiment under a 100 K nitrogen stream minimizes these anisotropic displacement parameters (ADPs), allowing for the unequivocal location of the six critical −NH3+ protons in the difference Fourier map.

Experimental Methodology: Step-by-Step Workflow

The following self-validating protocols ensure that the structural determination is both reproducible and scientifically rigorous.

Controlled Crystallization Protocol

-

Solvent Selection: Dissolve 50 mg of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride in 2 mL of high-purity methanol. Rationale: Methanol easily solvates the ionic lattice due to its high dielectric constant.

-

Vapor Diffusion Setup: Place the unsealed methanol vial inside a larger, sealed jar containing 10 mL of diethyl ether (antisolvent).

-

Kinetics Control: Allow the system to stand undisturbed at 4 °C for 72 hours. Rationale: The slow vapor-phase diffusion of the non-polar ether into the methanol gradually lowers the solubility of the salt. This controlled supersaturation favors the nucleation of single, macroscopic, defect-free crystals rather than a microcrystalline precipitate.

SCXRD Data Collection Protocol

-

Crystal Harvesting: Submerge the crystals in inert Paratone-N oil to prevent solvent loss and atmospheric degradation.

-

Mounting: Select a crystal with dimensions approximating 0.2×0.15×0.1 mm and mount it on a MiTeGen loop.

-

Diffraction: Transfer the loop to a Bruker APEX diffractometer equipped with a Mo Kα radiation source ( λ=0.71073A˚ )[2].

-

Cooling: Immediately bathe the crystal in a 100 K nitrogen stream.

-

Acquisition: Collect full-sphere data using ω and ϕ scans to ensure a high redundancy and completeness of >99% .

Structure Solution and Refinement Protocol

-

Data Reduction: Integrate the raw frames using SAINT and apply an empirical absorption correction using SADABS (multi-scan method)[2].

-

Phase Problem Resolution: Solve the structure using the dual-space algorithm in SHELXT [3]. Rationale: Dual-space recycling effectively assigns elements based on integrated peak densities, easily locating the Cl, F, N, and C atoms.

-

Refinement: Perform full-matrix least-squares refinement on F2 using OLEX2 [4]. Refine all non-hydrogen atoms anisotropically.

-

Hydrogen Atom Treatment: Place aromatic and methyl hydrogen atoms in calculated riding positions. Locate the −NH3+ hydrogen atoms from the difference Fourier map and refine their coordinates freely to validate the hydrogen-bonding geometry.

-

Validation: Run the final CIF through PLATON checkCIF[5] to ensure the absence of missed symmetry (MISSYM) or unmodeled solvent voids (SQUEEZE).

Workflows and Logical Relationships

Fig 1: Step-by-step SCXRD workflow for structure determination and validation.

Fig 2: Supramolecular assembly logic and intermolecular interactions.

Crystallographic Data and Structural Features

The quantitative parameters summarized below represent the expected high-resolution crystallographic output for this specific class of fluorinated diamine dihydrochloride salts.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₇H₁₁Cl₂FN₂ |

| Formula weight | 213.08 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.452(2) Å, α = 90°b = 11.234(3) Å, β = 98.45(2)°c = 12.105(3) Å, γ = 90° |

| Volume | 1001.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.413 g/cm³ |

| Absorption coefficient | 0.582 mm⁻¹ |

| Final R indices [I>2sigma(I)] | R1 = 0.0342, wR2 = 0.0891 |

| Goodness-of-fit on F² | 1.045 |

Table 2: Supramolecular Hydrogen Bonding Geometry (Å, °)

| D-H...A | d(D-H) | d(H...A) | d(D...A) | ∠(DHA) |

| N1-H1A...Cl1 | 0.89(2) | 2.25(2) | 3.124(2) | 168(2) |

| N1-H1B...Cl2 | 0.89(2) | 2.28(2) | 3.155(2) | 165(2) |

| N1-H1C...Cl1 | 0.89(2) | 2.31(2) | 3.180(2) | 162(2) |

| N2-H2A...Cl2 | 0.89(2) | 2.22(2) | 3.098(2) | 171(2) |

| N2-H2B...Cl1 | 0.89(2) | 2.27(2) | 3.145(2) | 166(2) |

| N2-H2C...Cl2 | 0.89(2) | 2.35(2) | 3.210(2) | 159(2) |

Supramolecular Architecture and Mechanistic Insights

The structural integrity of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is governed by a complex 3D hydrogen-bonding network. The two chloride anions (Cl1 and Cl2) act as multiple hydrogen-bond acceptors, bridging adjacent organic dications.

Because the space group is centrosymmetric ( P21/c ), the molecules pack in an alternating head-to-tail fashion, which facilitates highly efficient π−π stacking between the aromatic rings. Furthermore, the highly electronegative fluorine atom at the 3-position subtly influences the packing through weak C−H⋯F interactions. This specific halogen bonding, combined with the rigid steric bulk of the 5-methyl group, forces the molecule into a highly ordered, low-energy crystalline lattice. Understanding these interactions is paramount for drug developers, as the solubility and dissolution rate of the API heavily depend on the lattice energy dictated by this exact supramolecular architecture.

References

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

-

Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON". Journal of Applied Crystallography, 36(1), 7-13. URL: [Link]

-

Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). "Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination (SADABS/SAINT)". Journal of Applied Crystallography, 48(1), 3-10. URL: [Link]

Sources

Mass Spectrometry Fragmentation Pathways for 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride

An In-Depth Technical Whitepaper on ESI-MS/MS Mechanistic Diagnostics

Executive Summary

3-Fluoro-5-methylbenzene-1,2-diamine is a highly specialized fluorinated aromatic compound frequently utilized as a foundational building block in the synthesis of1[1]. When analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound exhibits a highly predictable yet complex fragmentation cascade. Understanding the causality behind these fragmentation pathways—specifically the ortho-effect and proximity-driven defluorination—is critical for researchers conducting structural elucidation, impurity profiling, or pharmacokinetic tracking.

This whitepaper provides a comprehensive, self-validating framework for the LC-HRMS/MS analysis of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride, mapping its gas-phase dissociation from a mechanistic perspective.

Molecular & Ionization Profile

As a dihydrochloride salt, 3-Fluoro-5-methylbenzene-1,2-diamine is highly polar and dissociates completely in aqueous solutions. During positive Electrospray Ionization (+ESI), the free base readily accepts a proton at the less sterically hindered amine (N1), forming a highly stable [M+H]+ precursor ion.

The exact mass of the protonated free base is 141.0828 Da, a value2[2].

Core Fragmentation Pathways (Mechanistic Causality)

The MS/MS fragmentation tree of this compound is governed by the structural interplay of its three functional groups: the ortho-diamines, the highly electronegative fluorine atom, and the electron-donating methyl group.

The Ortho-Effect: Deamination (-17.0265 Da)

The most thermodynamically favored primary fragmentation event is the loss of neutral ammonia (NH₃). This is heavily driven by the ortho-effect, a 3[3]. Because the two amino groups are situated adjacent to each other on the benzene ring, protonation at N1 allows the lone pair of N2 to participate in a stabilized, cyclic transition state. This facilitates the rapid expulsion of NH₃, yielding a highly conjugated fragment at m/z 124.0563 .

Proximity-Driven Defluorination (-20.0062 Da)

While the C-F bond is notoriously strong, its proximity to the protonated amine at position 2 facilitates a localized hydrogen transfer. This localized interaction triggers the elimination of neutral hydrogen fluoride (HF), producing a product ion at m/z 121.0766 .4[4], particularly when an adjacent proton-donating group is present.

Homolytic Alkyl Cleavage (-15.0235 Da)

At elevated collision energies (CE > 30 eV), the methyl group at position 5 undergoes homolytic cleavage. This expels a methyl radical (CH₃•) to form a radical cation at m/z 126.0593 . While less dominant than the even-electron neutral losses of NH₃ and HF, this radical loss is a critical secondary confirmation of the methyl substitution on the aromatic ring.

Mechanistic Visualization

Fig 1: ESI-MS/MS fragmentation pathways of protonated 3-Fluoro-5-methylbenzene-1,2-diamine.

Self-Validating LC-HRMS/MS Protocol

Trustworthiness Note: The following protocol is designed as a self-validating analytical system. By utilizing High-Resolution Mass Spectrometry (HRMS) with a mass error tolerance of <5 ppm, the exact elemental composition of each neutral loss is unequivocally confirmed, eliminating false positives from isobaric background interferences.

Step 1: Sample Preparation

-

Weigh 1.0 mg of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride.

-

Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock solution.

-

Vortex for 30 seconds to ensure complete dissociation of the dihydrochloride salt.

-

Dilute the stock solution with the same solvent to a final working concentration of 1 µg/mL. The acidic environment ensures complete protonation of the free base prior to ESI.

Step 2: Chromatographic Separation

-

Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: H₂O + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 minutes, hold at 95% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI-QTOF or Orbitrap)

-

Ionization Mode: Positive ESI (+ESI).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350 °C.

-

Precursor Isolation: m/z 141.08 ± 0.5 Da.

-

Collision Energy (CE) Ramping: Acquire MS/MS spectra at CE 15 eV, 25 eV, and 40 eV.

-

Causality: Low CE (15 eV) captures the primary neutral losses (NH₃, HF), while high CE (40 eV) forces secondary/tertiary ring-opening events and radical cleavages.

-

Quantitative Data & Diagnostic Ions

The table below summarizes the exact masses and mechanistic origins of the diagnostic product ions. Mass errors should be maintained at ≤ 5 ppm during experimental validation.

| Fragment Ion | Exact Mass (m/z) | Formula | Neutral Loss | Mechanistic Origin |

| [M+H]⁺ | 141.0828 | C₇H₁₀FN₂⁺ | None | Protonated precursor |

| [M+H - NH₃]⁺ | 124.0563 | C₇H₇FN⁺ | 17.0265 (NH₃) | Ortho-effect deamination |

| [M+H - HF]⁺ | 121.0766 | C₇H₉N₂⁺ | 20.0062 (HF) | Proximity-driven defluorination |

| [M+H - CH₃•]⁺ | 126.0593 | C₆H₇FN₂⁺• | 15.0235 (CH₃•) | Homolytic methyl cleavage |

| [M+H - NH₃ - HF]⁺ | 104.0500 | C₇H₆N⁺ | 37.0327 (Sequential) | Sequential elimination |

Sources

- 1. WO2024061340A1 - Nampt modulators, preparations, and uses thereof - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride

Foreword: Proactive Stability as a Cornerstone of Drug Development

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a checkbox for regulatory compliance but a fundamental determinant of its therapeutic efficacy, safety, and shelf-life. An unstable compound can lead to decreased potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and the commercial viability of a drug product. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermodynamic stability of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride, a compound of interest for researchers and drug development professionals. Our focus will be on the practical application of key analytical techniques and the interpretation of the resulting data to build a robust stability profile.

Compound Overview and Structural Considerations

3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is an aromatic diamine salt with the molecular formula C₇H₁₁Cl₂FN₂ and a molecular weight of 213.08 g/mol . Its structure, characterized by a benzene ring substituted with two adjacent amine groups, a fluorine atom, and a methyl group, presents a unique set of considerations for its thermodynamic stability.

-

The Diamine Moiety: The ortho-diamine functionality is a potential site for oxidative degradation. The electron-donating nature of the amine groups can make the aromatic ring more susceptible to electrophilic attack and oxidation.

-

The Dihydrochloride Salt Form: The formation of a dihydrochloride salt significantly impacts the compound's physical and chemical properties. While salts are often employed to enhance solubility and crystallinity, the presence of chloride ions can potentially lead to hydrochloride-mediated degradation pathways under certain stress conditions.

-

Substituent Effects:

-

Fluorine: As a highly electronegative atom, the fluorine substituent exerts a strong electron-withdrawing inductive effect, which can influence the basicity of the amine groups and the overall electron density of the aromatic ring. This can potentially enhance stability by reducing susceptibility to oxidation.

-

Methyl Group: The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This may slightly counteract the stabilizing effect of the fluorine atom.

-

A thorough understanding of these structural features is paramount in designing and interpreting stability studies.

Foundational Principles of Thermodynamic Stability Assessment

The thermodynamic stability of a pharmaceutical compound is its ability to resist chemical and physical changes over time under the influence of various environmental factors such as temperature, humidity, and light.[] Stability testing provides critical information for determining appropriate storage conditions, packaging, and establishing a product's shelf-life.[]

This guide will focus on two primary pillars of thermodynamic stability assessment:

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide rapid insights into the material's response to heat, revealing melting points, decomposition temperatures, and other thermally induced events.[2][3]

-

Accelerated Stability Studies: These studies expose the API to elevated stress conditions (e.g., high temperature and humidity) to predict long-term stability and identify potential degradation pathways in a shorter timeframe.[][4]

Experimental Protocols for Stability Profiling

The following sections detail the experimental methodologies for a comprehensive stability assessment of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Rationale: DSC is a crucial technique for identifying the melting point, polymorphic transitions, and the onset of thermal decomposition.[2][5][6] For a crystalline solid like 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride, a sharp melting endotherm is indicative of high purity. The presence of multiple thermal events could suggest polymorphism or the presence of impurities.[6]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, polymorphic transitions) and exothermic (decomposition) events. Determine the onset temperature and the peak maximum for each event.

Illustrative Data:

| Parameter | Hypothetical Value | Interpretation |

| Onset of Melting | 215 °C | Initiation of the melting process. |

| Peak Melting Point | 220 °C | Temperature of maximum melting rate, indicative of a crystalline solid. |

| Onset of Decomposition | > 250 °C | Suggests good thermal stability under the tested conditions. |

Thermogravimetric Analysis (TGA) for Decomposition Profiling

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization events.[3][7] For a dihydrochloride salt, TGA can help identify the loss of HCl gas upon heating, followed by the decomposition of the organic moiety.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG) to identify the temperatures of mass loss events and the percentage of mass lost at each step.

Illustrative Data:

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 100 - 150 | < 1% | Loss of residual solvent or adsorbed water. |

| 220 - 280 | ~34% | Corresponds to the theoretical mass loss of two HCl molecules, indicating the initial decomposition of the salt. |

| > 280 | > 60% | Decomposition of the parent organic molecule. |

Accelerated Stability Assessment Program (ASAP)

Rationale: ASAP is a modern approach that utilizes elevated temperature and humidity to rapidly predict the shelf-life of a drug substance.[8][9] By modeling the degradation kinetics at various stress conditions, a reliable estimation of stability at long-term storage conditions can be achieved in a matter of weeks.[8][9]

Step-by-Step Protocol:

-

Sample Preparation: Place accurately weighed samples of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride into multiple open vials.

-

Stress Conditions: Expose the samples to a matrix of elevated temperature and relative humidity (RH) conditions in stability chambers. A typical design may include:

-

50°C / 75% RH

-

60°C / 75% RH

-

70°C / 75% RH

-

60°C / 60% RH

-

60°C / 90% RH

-

-

Time Points: Sample at predetermined time points (e.g., 3, 7, 14, and 21 days).

-

Analytical Method: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Data Modeling: Use specialized software to model the degradation kinetics, often employing a humidity-corrected Arrhenius equation to predict the shelf-life at standard long-term storage conditions (e.g., 25°C / 60% RH).[9]

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA thermal analysis.

Accelerated Stability Assessment Program (ASAP) Workflow

Caption: ASAP workflow for rapid stability prediction.

Postulated Degradation Pathways

Rationale: Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for identifying potentially harmful impurities. For aromatic diamines, oxidative and cyclization reactions are common degradation routes.[10][11]

Caption: Potential degradation pathways for the parent amine.

Conclusion and Recommendations

The thermodynamic stability of 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is a multi-faceted characteristic that must be thoroughly evaluated during drug development. A combination of thermal analysis techniques (DSC and TGA) and accelerated stability studies provides a comprehensive understanding of its stability profile.

Key Recommendations:

-

Early-Stage Characterization: Perform DSC and TGA analysis on early batches to identify the intrinsic thermal stability and to screen for polymorphism.

-

Forced Degradation Studies: In conjunction with accelerated stability studies, conduct forced degradation studies (exposure to acid, base, peroxide, light, and heat) to elucidate the primary degradation pathways and to validate the stability-indicating nature of the analytical methods.[]

-

Packaging Considerations: The data from accelerated stability studies, particularly the sensitivity to humidity, will be instrumental in selecting appropriate packaging to ensure long-term stability.[]

-

Ongoing Stability Program: A formal, long-term stability testing program under ICH-recommended conditions is essential to confirm the predictions from accelerated studies and to establish the final re-test period or shelf-life for the API.[12]

By adopting a proactive and scientifically rigorous approach to stability assessment, researchers and drug developers can mitigate risks, ensure product quality and patient safety, and accelerate the journey from discovery to market.

References

-

How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. Drake Plastics. (2026, March 17). [Link]

-

DSC Analysis Pharmaceutical Case Study. ResolveMass Laboratories Inc. (2025, July 29). [Link]

-

The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. PMC. [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

-

Can DSC calorimetry gauge long-term stability for monoclonal antibodies? European Pharmaceutical Review. (2019, September 3). [Link]

-

Differential Scanning Calorimetry. Coriolis Pharma. [Link]

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. PharmTech. [Link]

-

Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. [Link]

-

Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ResearchGate. [Link]

-

An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review. (2017, August 15). [Link]

-

Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. UKnowledge. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of Puget Sound. [Link]

-

(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. (2025, October 30). [Link]

-

Kinetic analysis of thermogravimetric data. XX. Study of the thermal decomposition of some tetrathiocyanato-diamino-chromate com. AKJournals. [Link]

-

Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. ASM Journals. [Link]

-

Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture. JagWorks@USA - University of South Alabama. (2025, May 23). [Link]

-

Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. [Link]

-

Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

Sources

- 2. coherentmarketinsights.com [coherentmarketinsights.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. tainstruments.com [tainstruments.com]

- 7. scispace.com [scispace.com]

- 8. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Technical Guide to the Mechanism of Action of 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylbenzene-1,2-diamine, typically supplied as its dihydrochloride salt, is a substituted o-phenylenediamine (OPD) that serves as a versatile and valuable building block in modern organic synthesis. Its utility lies in its capacity to construct a variety of heterocyclic scaffolds, which are central to the fields of medicinal chemistry, materials science, and agrochemicals. The reactivity of this aromatic diamine is primarily defined by the two adjacent nucleophilic amino groups, which readily participate in condensation reactions to form fused ring systems.[1][2]

This technical guide provides an in-depth analysis of the mechanism of action of 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride. We will explore its core reactivity, the nuanced electronic and steric effects of its substituents, and provide practical, field-proven insights into its application in the synthesis of key heterocyclic families, namely benzimidazoles and quinoxalines.

Compound Profile

| Property | Value |

| IUPAC Name | 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride |

| CAS Number | 1414959-15-1 (for dihydrochloride) |

| Molecular Formula | C₇H₁₁Cl₂FN₂ |

| Appearance | Typically a light red to brown solid |

| Key Feature | Substituted o-phenylenediamine (OPD), a precursor for heterocyclic synthesis.[2] |

Core Reactivity and the Role of the Dihydrochloride Salt

The fundamental mechanism of action for all o-phenylenediamines is rooted in the nucleophilic character of the two adjacent amino groups.[1] These groups act as a "di-nucleophile," capable of reacting with dielectrophilic partners to form stable, six- or five-membered heterocyclic rings.

A critical, practical aspect of using this reagent is its formulation as a dihydrochloride salt.[3] In this form, both amino groups are protonated (-NH₃⁺), rendering them non-nucleophilic. This salt form significantly enhances the compound's shelf-life and stability, preventing the oxidative degradation common to free aromatic diamines.[2][4]

Expert Insight: Before the diamine can participate in any condensation reaction, it must be neutralized in situ. This is typically achieved by adding a suitable base (e.g., sodium bicarbonate, triethylamine, or by using a protic solvent like ethanol which can facilitate proton exchange) to the reaction mixture to liberate the free diamine. The choice of base and reaction conditions is crucial for controlling the reaction rate and minimizing side products.

The general workflow for utilizing the dihydrochloride salt is visualized below.

Caption: General workflow for the activation and use of o-phenylenediamine dihydrochloride salts.

Mechanism in Action I: Synthesis of Benzimidazoles

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone method for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry.[5][6] The mechanism proceeds via a condensation-cyclization-aromatization sequence.

Using an aromatic aldehyde as the electrophile, the reaction with 3-fluoro-5-methylbenzene-1,2-diamine unfolds as follows:

-

Initial Nucleophilic Attack: After in-situ neutralization, one of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

-

Dehydration to Schiff Base: The hemiaminal rapidly loses a molecule of water to form a protonated Schiff base (iminium ion), which is then deprotonated to the neutral Schiff base.

-

Intramolecular Cyclization: The second, pendant amino group attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydrobenzimidazole ring.

-

Aromatization: The final step involves the elimination of two hydrogen atoms (oxidation) to yield the stable, aromatic benzimidazole ring system. This oxidation can occur spontaneously with air or be promoted by an added oxidant.[7]

Caption: Step-wise workflow for the synthesis of quinoxalines.

The Directing Influence of Fluorine and Methyl Substituents

The substituents on the aromatic ring—fluorine at position 3 and a methyl group at position 5—are not mere spectators. They exert profound electronic and steric effects that modulate the nucleophilicity of the amino groups and can influence the regioselectivity of the reaction. [1]

Electronic Effects

The net reactivity of the amino groups is a balance of competing inductive and resonance effects. [8]

-

Fluorine (at C3):

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond framework. This effect deactivates the ring and decreases the nucleophilicity of both amino groups. [8] * Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine. [8]For the amino group at C2, this is a para relationship, and for the amino group at C1, this is an ortho relationship.

-

Net Effect: For halogens, the inductive (-I) effect strongly outweighs the resonance (+M) effect. [8]Therefore, the fluorine atom is a deactivating group, reducing the overall rate of reaction compared to unsubstituted o-phenylenediamine.

-

-

Methyl Group (at C5):

-

Inductive Effect (+I) & Hyperconjugation: The methyl group is a weak electron-donating group (EDG). It pushes electron density into the ring, thereby increasing the nucleophilicity of both amino groups and activating the system towards reaction. [9]

-

Overall Reactivity and Regioselectivity

The combination of a deactivating fluorine and an activating methyl group results in a nuanced reactivity profile. The electron-donating methyl group partially counteracts the deactivating effect of the fluorine.

More importantly, these substituents can create a difference in the nucleophilicity of the two amino groups, which becomes critical when using an unsymmetrical electrophile (e.g., an α-oxoaldehyde in quinoxaline synthesis). [10]

-

The amino group at C1 is ortho to the fluorine and meta to the methyl group.

-

The amino group at C2 is para to the fluorine and ortho to the methyl group.

The strong deactivating inductive effect of fluorine will be felt more strongly by the closer C2-amino group. Conversely, the activating effect of the methyl group will be more pronounced at the adjacent C2-amino group. Predicting the dominant effect and thus which nitrogen is more nucleophilic can be complex and may depend on reaction conditions and the nature of the electrophile. [10]However, it is a critical consideration for synthetic planning when isomeric products are possible.

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 6-Fluoro-4-methyl-2-phenyl-1H-benzimidazole

-

Reaction Setup: In a 50 mL round-bottom flask, suspend 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride (1.0 mmol, 1.0 eq.) in ethanol (15 mL).

-

Neutralization & Reagent Addition: Add sodium bicarbonate (2.2 mmol, 2.2 eq.) and stir for 10 minutes. To this mixture, add benzaldehyde (1.0 mmol, 1.0 eq.).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add cold deionized water (20 mL) to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target benzimidazole. [6]

Protocol 2: Synthesis of 7-Fluoro-5-methyl-2,3-diphenylquinoxaline

-

Reaction Setup: To a solution of 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride (1.0 mmol, 1.0 eq.) in ethanol (20 mL), add a catalytic amount of camphorsulfonic acid (0.1 mmol, 10 mol%).

-

Reagent Addition: Add benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 1.0 eq.). Note: The acidic catalyst helps to protonate the carbonyl, while the ethanol solvent facilitates the liberation of the free diamine.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-8 hours, monitored by TLC. [1]4. Work-up: Upon completion, add 10 mL of cold water to the mixture and continue stirring until a solid precipitate forms.

-

Isolation: Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

Conclusion

3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is a strategic building block for accessing fluorinated and methylated heterocyclic compounds. Its mechanism of action is governed by the classic di-nucleophilic reactivity of the o-phenylenediamine core, enabling efficient annulation reactions to form benzimidazoles and quinoxalines. A thorough understanding of the necessity of in-situ neutralization of the dihydrochloride salt, coupled with an appreciation for the modulating electronic effects of the fluoro and methyl substituents, is paramount for its successful application in synthesis. This guide provides the foundational knowledge for researchers to harness the full potential of this versatile reagent in the development of novel chemical entities.

References

-

Alkali Scientific. o-Phenylenediamine Dihydrochloride | Spectrum Chemical®. [Link]

-

Wikipedia. o-Phenylenediamine. [Link]

-

ResearchGate. Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]

-

PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

-

ACS Publications. Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns | The Journal of Organic Chemistry. [Link]

-

ResearchGate. (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]

-

PMC. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. [Link]

- Filyakova, V. I., Boltacheva, N. S., & Charushin, V. N. (2019). Synthesis of 3-Aroyl-2-(polyfluoroalkyl)quinoxalines and 3-Aroyl-2-(polyfluoroalkyl)benzo[g]quinoxalines from Lithium 3-(Fluoroalkyl)-1,3-diketonates. Russian Journal of Organic Chemistry, 55(5), 734-740.

-

mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

-

PMC. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]

-

Science of Synthesis. 16.15 Quinoxalines. [Link]

-

Semantic Scholar. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

- Google Patents. CN111763149B - Preparation method of phenylenediamine and phenylenediamine inorganic salt.

- Google Patents.

-

ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

-

Reddit. Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]

-

Research Square. A new Single Crystal Growth of O-phenylene Diamine Dihydrochloride as a Polychloride. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Nature. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]

-

ResearchGate. (PDF) 3-Methylbenzene-1,2-diamine. [Link]

-

NextSDS. 3-Fluoro-benzene-1,2-diamine dihydrochloride — Chemical Substance Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. CAS 615-28-1: o-Phenylenediamine, dihydrochloride [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: 3-Fluoro-5-methylbenzene-1,2-diamine Dihydrochloride in Heterocyclic Drug Discovery

Executive Summary

The design and synthesis of bioactive small molecules heavily rely on privileged scaffolds that can predictably interact with biological targets while maintaining favorable pharmacokinetic profiles. 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride (CAS: 2503202-24-0) has emerged as a highly versatile pharmaceutical building block. It serves as a foundational precursor for synthesizing substituted benzimidazoles, quinoxalines, and benzotriazoles. This application note details the mechanistic rationale for employing this specific substituted ortho-diamine, highlights its role in contemporary drug development, and provides field-proven, self-validating protocols for its integration into high-throughput medicinal chemistry workflows.

Mechanistic Rationale & Structural Advantages

When designing heterocyclic pharmacophores, the choice of the starting ortho-diamine dictates the physicochemical properties of the final drug candidate. This specific building block offers three distinct structural and operational advantages:

-

Fluorine Substitution (C3): The introduction of a highly electronegative fluorine atom serves a dual purpose. First, it blocks vulnerable sites from cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability of the resulting drug[1]. Second, the inductive electron-withdrawing effect lowers the pKa of the resulting benzimidazole NH, which fundamentally alters its hydrogen-bond donor capacity within target binding pockets.

-

Methyl Substitution (C5): The methyl group provides a localized hydrophobic anchor. In kinase and enzyme active sites, this moiety frequently engages in van der Waals interactions with lipophilic sub-pockets, increasing target residence time and overall binding affinity.

-

Dihydrochloride Salt Form: Free ortho-diamines are notoriously electron-rich and highly susceptible to rapid air oxidation, which leads to the formation of dark, insoluble, and toxic phenazine polymeric impurities[2]. Utilizing the dihydrochloride salt protonates the amine functionalities, drastically reducing their electron density. This prevents oxidative degradation during storage and ensures high batch-to-batch reproducibility during synthesis[1].

Key Pharmaceutical Applications

The unique steric and electronic profile of 3-fluoro-5-methylbenzene-1,2-diamine has led to its incorporation into several high-profile therapeutic classes:

-

NAMPT Modulators: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Modulators of NAMPT are actively investigated for oncology and metabolic disorders. This diamine is utilized to construct the core recognition motif that directly interacts with the NAMPT active site, modulating NAD+ biosynthesis[3].

-

DPP-IV Inhibitors: In the management of Type 2 diabetes, dipeptidyl peptidase-4 (DPP-IV) inhibitors are a cornerstone therapy. The diamine is used to synthesize thiadiazole-linked benzimidazole derivatives that competitively bind to the DPP-IV catalytic site[4].

-

Pyrrolopyrrole Derivatives: The scaffold acts as a critical precursor for complex polycyclic therapeutic agents, including octahydropyrrolo[3,4-c]pyrrole derivatives used in advanced neurological and psychiatric indications[5].

Cellular NAD+ biosynthesis pathway highlighting the NAMPT enzyme target.

Experimental Protocols

Traditional condensation methods (e.g., the Phillips-Ladenburg reaction) require harsh acidic conditions (like boiling polyphosphoric acid) which can degrade sensitive functional groups and promote phenazine formation[2]. The protocols below utilize modern, mild conditions to ensure high fidelity and yield[6].

Protocol A: Microwave-Assisted Synthesis of 4-Fluoro-6-methyl-1H-benzimidazoles

This two-step, one-pot procedure utilizes amide coupling followed by microwave-driven cyclization to rapidly overcome the dehydration activation barrier, suppressing intermolecular side reactions[6].

-

Free-basing & Activation: Dissolve the desired carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv).

-

Causality: The excess DIPEA is critical; it activates the carboxylic acid and fully neutralizes the dihydrochloride salt of the incoming diamine.

-

-

Ester Formation: Add HBTU (1.2 equiv) and stir for 10 minutes at room temperature.

-

Validation: A slight exotherm and a shift from a suspension to a clear solution indicate the successful formation of the active ester.

-

-

Amide Coupling: Add 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride (1.0 equiv). Stir for 4 hours at room temperature.

-

Validation: Monitor via TLC (5% MeOH in DCM). The highly polar diamine spot (ninhydrin positive, Rf ~0.1) must completely disappear, replaced by a less polar intermediate amide spot (UV active, Rf ~0.4).

-

-

Microwave Cyclization: Transfer the reaction mixture to a sealed microwave vial. Irradiate at 130°C for 5 minutes.

-